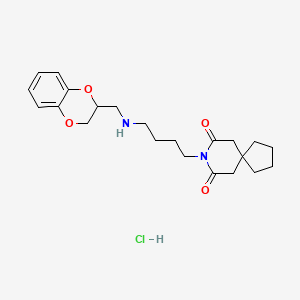![molecular formula C11H12N4O2S B2508218 N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine CAS No. 2135339-91-0](/img/structure/B2508218.png)
N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C11H12N4O2S and its molecular weight is 264.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Design of Antifolates
N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine and its derivatives have been explored in the design and synthesis of antifolates, which are compounds that inhibit dihydrofolate reductase (DHFR). These inhibitors are significant for their antitumor properties and potential to treat opportunistic infections in immunocompromised patients. For instance, a classical antifolate structure, incorporating a similar pyrimidine-2,4-diamine core, showed excellent inhibition of human DHFR and potent antitumor activity against several tumor cell lines in culture. This highlights the compound's relevance in developing new therapeutic agents targeting DHFR in cancer cells and infectious pathogens (Gangjee et al., 2007).
Development of Larvicidal Agents
Compounds structurally related to this compound have also been studied for their larvicidal activity. A series of pyrimidine derivatives linked with morpholinophenyl groups exhibited significant larvicidal effects against third instar larvae of various species. This application is crucial for controlling mosquito populations and, by extension, the spread of mosquito-borne diseases. The presence of specific substituents on the benzyl ring, such as trifluoro, fluorine, hydroxy, nitro, and methoxy groups, significantly enhanced the compounds' larvicidal effectiveness, underscoring the impact of molecular modifications on biological activity (Gorle et al., 2016).
Infrared Spectroscopy of Sulfonamide Derivatives
Research into the infrared spectra of sulfonamide derivatives, including pyrimidine compounds, provides insights into their chemical behavior and structural characteristics. The infrared spectral analysis can distinguish between different forms of these compounds, such as amido and imido forms, based on specific vibrational bands. This analytical approach is valuable for the detailed characterization of new compounds and for understanding their potential interactions in biological systems (Uno et al., 1963).
Antibacterial and Antimicrobial Applications
Derivatives of this compound have been investigated for their antibacterial and antimicrobial properties. The design and synthesis of phenylthiazole and phenylthiophene pyrimidinediamine derivatives targeting bacterial membranes have shown promising results. These compounds are capable of inhibiting bacterial growth by disrupting cell membranes, making them potential candidates for developing new antibacterial agents. This approach is particularly relevant in the face of rising antibiotic resistance, as it offers a mechanism of action that may be less susceptible to resistance development (Fan et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
2-N-(2-methylsulfonylphenyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-18(16,17)9-5-3-2-4-8(9)14-11-13-7-6-10(12)15-11/h2-7H,1H3,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOZSGHCNGPDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1NC2=NC=CC(=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2508137.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(3,5-difluorophenyl)methanesulfonamide](/img/structure/B2508138.png)
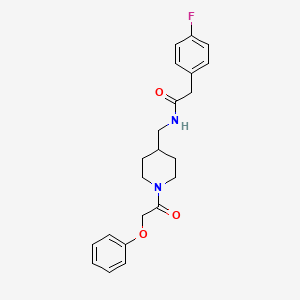

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-propyl-1,3-thiazole-5-carboxamide;trihydrochloride](/img/structure/B2508141.png)
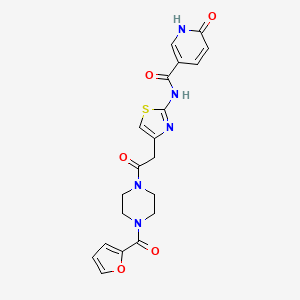
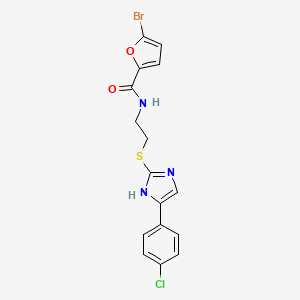
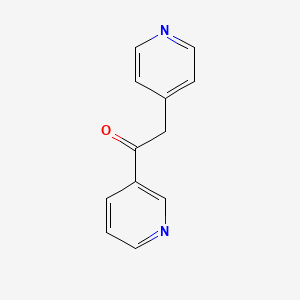
![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride](/img/structure/B2508149.png)
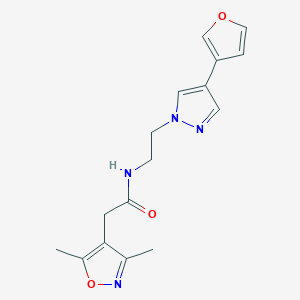
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2508151.png)
![2-Methyl-4-oxo-4H-benzo[d][1,3]oxazin-6-yl acetate](/img/structure/B2508155.png)
![4-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenesulfonamide](/img/structure/B2508156.png)
